molecular formula C18H12N2O B14196131 2-(Naphthalen-1-yl)-1H-pyrrolo[2,3-b]pyridine-3-carbaldehyde CAS No. 858117-48-3

2-(Naphthalen-1-yl)-1H-pyrrolo[2,3-b]pyridine-3-carbaldehyde

Cat. No.: B14196131
CAS No.: 858117-48-3
M. Wt: 272.3 g/mol
InChI Key: FOCWWZQSRQCBJO-UHFFFAOYSA-N
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Description

2-(Naphthalen-1-yl)-1H-pyrrolo[2,3-b]pyridine-3-carbaldehyde is a heterocyclic compound that features a naphthalene moiety fused to a pyrrolopyridine structure. This compound is of significant interest in the field of medicinal chemistry due to its potential biological activities and applications in drug discovery.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Naphthalen-1-yl)-1H-pyrrolo[2,3-b]pyridine-3-carbaldehyde typically involves multi-step reactions starting from readily available precursors. One common method involves the condensation of 1-naphthaldehyde with a suitable pyrrole derivative under acidic conditions, followed by cyclization and oxidation steps to form the desired product . The reaction conditions often require careful control of temperature and pH to ensure high yield and purity.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, using continuous flow reactors, and employing purification techniques such as recrystallization or chromatography to achieve the desired product at an industrial scale.

Chemical Reactions Analysis

Types of Reactions

2-(Naphthalen-1-yl)-1H-pyrrolo[2,3-b]pyridine-3-carbaldehyde can undergo various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: The aldehyde group can be reduced to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in electrophilic aromatic substitution reactions, where the naphthalene ring can be functionalized with various substituents.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an alkaline medium.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Electrophiles such as halogens or nitro groups in the presence of a Lewis acid catalyst.

Major Products Formed

    Oxidation: 2-(Naphthalen-1-yl)-1H-pyrrolo[2,3-b]pyridine-3-carboxylic acid.

    Reduction: 2-(Naphthalen-1-yl)-1H-pyrrolo[2,3-b]pyridine-3-methanol.

    Substitution: Various substituted derivatives depending on the electrophile used.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential as a fluorescent probe due to its unique structural properties.

    Medicine: Studied for its potential as an inhibitor of certain enzymes, making it a candidate for drug development.

Mechanism of Action

The mechanism of action of 2-(Naphthalen-1-yl)-1H-pyrrolo[2,3-b]pyridine-3-carbaldehyde is not fully understood, but it is believed to interact with specific molecular targets such as enzymes or receptors. The compound may exert its effects by binding to the active site of an enzyme, thereby inhibiting its activity. This interaction can disrupt various biochemical pathways, leading to the desired therapeutic effects .

Comparison with Similar Compounds

Similar Compounds

  • 2-(Naphthalen-2-yl)-1H-pyrrolo[2,3-b]pyridine-3-carbaldehyde
  • 2-(Naphthalen-1-yl)-1H-pyrrolo[3,4-b]pyridine-3-carbaldehyde
  • 2-(Naphthalen-1-yl)-1H-pyrrolo[2,3-c]pyridine-3-carbaldehyde

Uniqueness

2-(Naphthalen-1-yl)-1H-pyrrolo[2,3-b]pyridine-3-carbaldehyde is unique due to its specific structural configuration, which imparts distinct electronic and steric properties. These properties can influence its reactivity and interactions with biological targets, making it a valuable compound for research and development in various scientific fields .

Properties

CAS No.

858117-48-3

Molecular Formula

C18H12N2O

Molecular Weight

272.3 g/mol

IUPAC Name

2-naphthalen-1-yl-1H-pyrrolo[2,3-b]pyridine-3-carbaldehyde

InChI

InChI=1S/C18H12N2O/c21-11-16-15-9-4-10-19-18(15)20-17(16)14-8-3-6-12-5-1-2-7-13(12)14/h1-11H,(H,19,20)

InChI Key

FOCWWZQSRQCBJO-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C=CC=C2C3=C(C4=C(N3)N=CC=C4)C=O

Origin of Product

United States

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